molecular formula C10H5N2NaO4S B12671241 Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate CAS No. 5114-93-2

Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate

Cat. No.: B12671241
CAS No.: 5114-93-2
M. Wt: 272.21 g/mol
InChI Key: DFIOVEABAWHTEU-UHFFFAOYSA-M
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Description

Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate is a diazo compound that is widely used in various chemical processes. It is known for its unique structure, which includes a diazo group attached to a naphthalene ring. This compound is often utilized in the synthesis of dyes and pigments due to its ability to form stable azo compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate typically involves the diazotization of 4-amino-3,4-dihydro-3-oxonaphthalene-1-sulphonic acid. This process is carried out in an acidic medium, usually with hydrochloric acid, and sodium nitrite is used as the diazotizing agent. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt formed.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to maintain the quality and yield of the product. The final product is often purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: This compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, particularly electrophilic substitution, due to the presence of the diazo group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of azo dyes and pigments, which are important in various industrial applications.

    Biology: This compound can be used as a labeling reagent in biological studies, particularly in the labeling of proteins and nucleic acids.

    Industry: this compound is used in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate involves the formation of a diazonium ion, which can then participate in various chemical reactions. The diazonium ion is highly reactive and can undergo coupling reactions with aromatic compounds to form azo compounds. These reactions are facilitated by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which influence the reactivity and stability of the diazonium ion.

Comparison with Similar Compounds

  • 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride
  • 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
  • 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride

Comparison: Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for aqueous reactions. In contrast, other similar compounds like 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride are typically used in non-aqueous media due to their lower solubility in water. This difference in solubility and reactivity makes this compound a preferred choice for certain applications, particularly those involving aqueous systems.

Properties

CAS No.

5114-93-2

Molecular Formula

C10H5N2NaO4S

Molecular Weight

272.21 g/mol

IUPAC Name

sodium;4-diazonio-3-oxidonaphthalene-1-sulfonate

InChI

InChI=1S/C10H6N2O4S.Na/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16;/h1-5H,(H-,13,14,15,16);/q;+1/p-1

InChI Key

DFIOVEABAWHTEU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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